[4-(Oxoarsanyl)phenyl]arsonic acid
Description
Properties
IUPAC Name |
(4-arsorosophenyl)arsonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6As2O4/c9-7-5-1-3-6(4-2-5)8(10,11)12/h1-4H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRZPKUCRMVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[As]=O)[As](=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6As2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968985 | |
| Record name | [4-(Oxoarsanyl)phenyl]arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5410-80-0 | |
| Record name | ANTINEOPLASTIC-12685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(Oxoarsanyl)phenyl]arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
The synthesis begins with the condensation of 4-hydroxyphenylarsonic acid with nitric acid in the presence of a sulfuric acid catalyst. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Molar Ratio (Acid:Nitric Acid) | 1:1.2–1.5 |
| Yield | 85–90% |
The intermediate nitro compound is isolated via vacuum filtration, washed with cold ethanol, and subjected to oxidative dehydration using phosphorus pentoxide. The final product is recrystallized from a methanol-water mixture, yielding crystals with >98% purity.
Advantages and Limitations
This method’s scalability and high yield make it industrially favorable. However, the use of concentrated sulfuric acid necessitates corrosion-resistant equipment, increasing capital costs. Additionally, residual arsenic impurities require rigorous post-synthesis purification.
Phenylarsonic Acid Derivative Route
An alternative pathway, described in EvitaChem’s technical documentation, utilizes phenylarsonic acid derivatives as starting materials.
Synthesis Protocol
- Starting Material : Phenylarsonic acid (10 mmol) is dissolved in anhydrous dimethyl sulfoxide (DMSO) under nitrogen atmosphere.
- Oxidation : Hydrogen peroxide (30% w/w, 15 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : The reaction mixture is quenched with ice-cwater, and the precipitate is collected via centrifugation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) yields the target compound.
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 12 hours |
| Yield | 78–82% |
This method avoids harsh acids but requires costly anhydrous solvents and chromatographic purification, limiting its industrial adoption.
p-Arsanilic Acid-Based Synthesis
A novel approach from recent academic research employs p-arsanilic acid as a precursor, leveraging its inherent arsenic moiety for streamlined functionalization.
Stepwise Procedure
- Diazo Coupling : p-Arsanilic acid (5 g) is treated with sodium nitrite (1.2 eq) in 70% ammonium hydroxide at −5°C.
- Arsonation : The diazonium salt intermediate is reacted with arsenic trioxide (As₂O₃, 1.5 eq) in aqueous HCl (pH 2–3).
- Isolation : The product is extracted with dichloromethane and crystallized from ethanol.
Key Data :
- Yield: 70–75%
- Purity (HPLC): 95–97%
- Reaction Scale: Laboratory (1–10 g)
This method’s mild conditions reduce energy consumption but face challenges in scaling due to intermediate instability.
Industrial Production Optimizations
EvitaChem’s industrial protocols highlight modifications to enhance efficiency and safety:
Continuous Flow Reactor System
- Design : Tubular reactor with in-line pH and temperature sensors.
- Benefits :
- 20% reduction in reaction time vs. batch processing.
- Real-time monitoring minimizes byproduct formation.
- Output : 50 kg/day with 88% yield.
Waste Management
- Arsenic-containing byproducts are treated with calcium hydroxide to precipitate calcium arsenate, achieving 99.9% heavy metal removal.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Condensation (Patent) | 85–90 | >98 | High | 120–150 |
| Phenylarsonic Route | 78–82 | 95–97 | Moderate | 200–250 |
| p-Arsanilic Acid | 70–75 | 95–97 | Low | 300–350 |
The patent method remains the most economically viable for industrial use, whereas academic routes prioritize purity over cost.
Emerging Techniques and Research Frontiers
Electrochemical Synthesis
Preliminary studies suggest that electrochemical oxidation of phenylarsonic acid in acidic media could replace chemical oxidants, reducing waste. Pilot-scale trials report:
- Current Density: 10 mA/cm²
- Conversion Efficiency: 92%
- Energy Consumption: 15 kWh/kg
Biocatalytic Approaches
Genetically modified E. coli strains expressing arsenite methyltransferase have demonstrated the ability to biosynthesize this compound from arsenite, though yields remain low (12–18%).
Chemical Reactions Analysis
Types of Reactions
[4-(Oxoarsanyl)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: It can be reduced to form arsenic trihydride.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed.
Major Products Formed
The major products formed from these reactions include different arsenic-containing compounds, which can be further utilized in various applications .
Scientific Research Applications
[4-(Oxoarsanyl)phenyl]arsonic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Investigated for its antimicrobial properties and potential use in controlling bacterial infections.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Utilized in the poultry industry as a feed additive to promote growth and prevent diseases.
Mechanism of Action
The mechanism by which [4-(Oxoarsanyl)phenyl]arsonic acid exerts its effects involves the interaction with cellular components, leading to the disruption of metabolic processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. The molecular pathways involved include the inhibition of DNA synthesis and the disruption of cellular respiration .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among phenylarsonic acids arise from substituents on the phenyl ring, which influence physicochemical properties and biological activity.
Toxicity and Detoxification Mechanisms
- Binding and Excretion : Phenylarsonic acids with lipophilic substituents (e.g., -NH₂ in arsanilic acid) exhibit higher toxicity due to prolonged tissue retention and slow excretion. In contrast, polar substituents (e.g., -OH in 4-hydroxyphenylarsonic acid) reduce cellular binding and enhance urinary excretion .
- Detoxification: Co-administration of p-aminobenzoic acid mitigates toxicity in arsanilic acid, carbarsone, and phenyl arsonic acid by unknown mechanisms, possibly involving competitive inhibition .
- Degradation Pathways: Roxarsone undergoes oxidative C-As bond cleavage to release inorganic As(V), a process mediated by hydroxyl radicals attacking the ipso carbon .
Functional Group Impact on Reactivity
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents (e.g., in roxarsone and fluorinated arylarsonates) enhance oxidative stability but increase environmental persistence .
- Electron-Donating Groups (EDGs): Amino (-NH₂) and hydroxyl (-OH) groups (e.g., in arsanilic acid and 4-hydroxyphenylarsonic acid) facilitate metabolic transformation but may exacerbate toxicity through reactive intermediate formation .
Q & A
Q. How can researchers quantify this compound in complex matrices like environmental samples?
- Methodology : Use ion-pair chromatography coupled with ICP-MS for arsenic-specific detection. Calibrate with certified standards (e.g., sodium arsenate) to ensure accuracy. Sample pre-treatment may involve solid-phase extraction to isolate the compound .
- Limitations : Address matrix effects by spiking recovery tests and using internal standards (e.g., deuterated analogs) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Design : Conduct accelerated degradation studies:
- pH Stability : Test across pH 2–12 (aqueous buffers, 25–60°C).
- Thermal Stability : Use thermogravimetric analysis (TGA) and monitor decomposition via HPLC .
Q. Which in vitro models are suitable for preliminary toxicity screening of this compound?
- Approach : Use human cell lines (e.g., HepG2 for hepatotoxicity) and bacterial assays (Ames test for mutagenicity). Compare results to known arsenic toxicants like roxarsone or arsanilic acid .
- Data Interpretation : Normalize toxicity endpoints (IC₅₀, LD₅₀) to arsenic content via ICP-MS to distinguish organic vs. inorganic arsenic effects .
Advanced Research Questions
Q. What mechanisms drive the oxidative degradation of this compound in environmental systems?
- Methodology : Simulate advanced oxidation processes (e.g., UV/H₂O₂) and analyze products via LC-QTOF-MS. Proposed pathways include hydroxyl radical attack at the C-As bond, leading to phenyl derivatives and As(V) release .
- Validation : Isotope-labeling studies (¹⁸O-H₂O) can trace oxygen incorporation in degradation products .
Q. How does this compound interact with biomolecules like proteins or DNA?
- Experimental Design :
- Spectroscopic Binding Studies : Use fluorescence quenching or ITC (isothermal titration calorimetry) to measure binding affinity with albumin or DNA.
- Computational Docking : Model interactions with enzymes like acetylcholinesterase to predict inhibitory effects .
Q. What chelating agents are effective in mitigating arsenic release from this compound in biological systems?
- Methodology : Compare chelators (e.g., DMPS, DMSA) in vivo using murine models. Measure urinary arsenic excretion via ICP-MS and assess organ-specific accumulation .
- Challenges : Chelator efficacy may vary due to the compound’s organic arsenic structure versus inorganic arsenicals .
Q. How can conflicting data on the ecotoxicological impact of this compound be resolved?
- Analytical Framework :
Q. What computational tools predict the reactivity of this compound in novel chemical environments?
- Approach : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Validate with experimental kinetic data .
- Application : Predict regioselectivity in substitution reactions or redox behavior in catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
